molecular formula C21H16N4Na2O8S2 B12731810 disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 84100-35-6

disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Cat. No.: B12731810
CAS No.: 84100-35-6
M. Wt: 562.5 g/mol
InChI Key: KXXZOFHMIYPKDZ-QXKJJGPWSA-L
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Description

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, sulphonate, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate typically involves multiple steps. One common method includes the condensation of 5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-carbaldehyde with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid under acidic conditions. The resulting intermediate is then treated with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate can be compared with other similar compounds such as:

  • **Disodium 4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
  • **Disodium 4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(2-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

These compounds share similar structures but differ in the position of the sulphonate group on the phenyl ring. This structural variation can lead to differences in their chemical reactivity and biological activity .

Properties

CAS No.

84100-35-6

Molecular Formula

C21H16N4Na2O8S2

Molecular Weight

562.5 g/mol

IUPAC Name

disodium;3-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C21H18N4O8S2.2Na/c1-12-18(20(26)24(22-12)14-5-3-7-16(9-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-6-4-8-17(10-15)35(31,32)33;;/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b19-11-;;

InChI Key

KXXZOFHMIYPKDZ-QXKJJGPWSA-L

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])C=C3C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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